2-Chloro-3-pyridinol

Catalog No.
S591806
CAS No.
6636-78-8
M.F
C5H4ClNO
M. Wt
129.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-pyridinol

CAS Number

6636-78-8

Product Name

2-Chloro-3-pyridinol

IUPAC Name

2-chloropyridin-3-ol

Molecular Formula

C5H4ClNO

Molecular Weight

129.54 g/mol

InChI

InChI=1S/C5H4ClNO/c6-5-4(8)2-1-3-7-5/h1-3,8H

InChI Key

RSOPTYAZDFSMTN-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-chloro-3-hydroxypyridine

Canonical SMILES

C1=CC(=C(N=C1)Cl)O

The exact mass of the compound 2-Chloro-3-hydroxypyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18469. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-3-pyridinol is a highly versatile, bifunctional heterocyclic building block characterized by its adjacent hydroxyl and chlorine substituents. With a melting point of 168–172 °C, this solid intermediate is widely utilized in industrial and pharmaceutical synthesis to construct complex fused ring systems, including furopyridines, benzofuropyridines, and dioxinopyridines [1]. Its procurement value lies in the orthogonal reactivity of its functional groups: the nucleophilic 3-hydroxyl group facilitates mild etherification (e.g., via Mitsunobu conditions), while the 2-chloro position serves as a robust handle for transition-metal-catalyzed cross-couplings or nucleophilic aromatic substitution (SNAr) [2]. This distinct reactivity profile makes it an essential starting material for synthesizing libraries of kinase inhibitors, serotonergic ligands, and antiviral agents.

Substituting 2-chloro-3-pyridinol with generic alternatives like 3-pyridinol or 2-chloro-5-pyridinol fundamentally disrupts the synthetic pathways required for fused heterocycle manufacturing. The strict ortho-relationship between the hydroxyl and chloro groups is mandatory for tandem O-alkylation and subsequent C-N or C-O ring closures [1]. If 3-pyridinol is used, the lack of a leaving group at the 2-position prevents SNAr-based cyclization, stalling the formation of dioxinopyridine or oxazolopyridine cores. Similarly, utilizing 2-nitro-3-pyridinol as a substitute alters the electronic landscape, triggering undesired Smiles rearrangements during cyclization that yield entirely different structural isomers[2]. Thus, procurement of the exact 2-chloro-3-pyridinol isomer is non-negotiable for target-directed regioselective synthesis.

Regioselective Halogenation for Orthogonal Functionalization

In the synthesis of multi-substituted pyridine cores, 2-chloro-3-pyridinol demonstrates excellent regiocontrol during electrophilic aromatic substitution. When subjected to iodination in aqueous potassium carbonate, it selectively yields 2-chloro-3-hydroxy-6-iodopyridine in 58% isolated yield [1]. This is in stark contrast to unsubstituted 3-pyridinol, which typically yields complex, difficult-to-separate mixtures of 2-, 6-, and 4,6-iodinated products under similar conditions. The combined directing effects of the 2-chloro and 3-hydroxyl groups effectively isolate the 6-position for functionalization.

Evidence DimensionRegiochemical purity and yield of 6-iodination
Target Compound Data58% isolated yield of the pure 6-iodo derivative
Comparator Or BaselineUnsubstituted 3-pyridinol (yields complex multi-substituted mixtures)
Quantified DifferenceSingle regiocontrol vs. mixed isomer generation
ConditionsAqueous K2CO3, I2, room temperature, 4 hours

Procurement of this specific compound allows chemists to cleanly install a highly reactive iodine handle at C6 while preserving the C2 chlorine, enabling sequential, site-specific cross-coupling steps without complex protecting groups.

Isomer-Specific Cyclization in Dioxinopyridine Synthesis

The choice of the 2-position substituent on 3-pyridinol dictates the structural outcome of spiro-dioxinopyridine synthesis. When 2-chloro-3-pyridinol is utilized as the starting material, basic cyclization (e.g., NaH/DME) of the ether intermediate proceeds directly to yield the desired 'A-isomers' (2,3'-isomers) in up to 80% yield[1]. In contrast, substituting this precursor with 2-nitro-3-pyridinol triggers a Smiles rearrangement during the cyclization step, selectively yielding the 'B-isomers' (2,4'-isomers).

Evidence DimensionRegiochemical outcome of spiro-cyclization
Target Compound DataYields 2,3'-isomers (A-isomers) without rearrangement
Comparator Or Baseline2-Nitro-3-pyridinol (yields 2,4'-isomers via Smiles rearrangement)
Quantified DifferenceComplete divergence in major product isomer
ConditionsNaH/DME base-promoted cyclization of ether intermediates

Buyers manufacturing specific stereoisomers of 5-HT receptor ligands must procure the 2-chloro variant to prevent spontaneous structural rearrangements during the critical ring-closure step.

Halogen Retention During Dual C-H Oxidative Cyclization

2-Chloro-3-pyridinol serves as an optimal precursor for synthesizing benzofuro[3,2-b]pyridine scaffolds via palladium-catalyzed dual C-H oxidative cyclization. The C-Cl bond proves highly stable under optimized Pd(PPh3)2Cl2 catalytic conditions, allowing the cyclization to proceed in 74% yield while retaining the chlorine atom for subsequent functionalization [1]. If a 2-bromo-3-pyridinol analog were used, the weaker C-Br bond would be susceptible to competitive oxidative addition by the palladium catalyst, leading to oligomerization or dechlorination side reactions.

Evidence DimensionHalogen bond stability during Pd-catalyzed C-H activation
Target Compound DataC-Cl bond remains intact (74% cyclization yield)
Comparator Or Baseline2-Bromo-3-pyridinol (susceptible to competitive oxidative addition)
Quantified DifferenceHigh cyclization yield vs. catalyst poisoning/side reactions
ConditionsPd(PPh3)2Cl2 (5.0 mol %), Ag2O, HOAc, 140 °C, 24 h

Retaining the halogen handle through a harsh oxidative cyclization step allows manufacturers to perform late-stage diversification of the benzofuropyridine core, maximizing synthetic efficiency.

Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

2-Chloro-3-pyridinol is the premier starting material for constructing furo[2,3-c]pyridine cores found in potent HIV-1 NNRTIs. Its ability to undergo regioselective iodination at the 6-position allows for sequential palladium-copper cross-couplings (e.g., attaching TMS-acetylene) followed by cyclization, while the 2-chloro group remains available for further structural tuning [1].

Manufacturing of Serotonergic (5-HT) Receptor Ligands

In the development of neuroactive pharmaceuticals, this compound is utilized to synthesize 2,3-dihydro-1,4-dioxino[2,3-b]pyridines. Because the 2-chloro substituent avoids the Smiles rearrangement associated with nitro-analogs, it ensures the reliable, scalable production of the correct spiro-isomers required for high-affinity binding to 5-HT1A and 5-HT1C receptors[2].

Late-Stage Diversification of Benzofuro[3,2-b]pyridines

For agrochemical and pharmaceutical discovery programs requiring fused benzofuro-heterocycles, 2-chloro-3-pyridinol is used to build diaryl ether intermediates. These intermediates undergo Pd-catalyzed dual C-H activation to form the fused core. The stability of the C2-chlorine under these oxidative conditions provides a critical handle for subsequent Suzuki or Buchwald-Hartwig couplings [3].

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

128.9981414 Da

Monoisotopic Mass

128.9981414 Da

Heavy Atom Count

8

UNII

VY212Q0S3J

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6636-78-8

Wikipedia

2-chloro-3-pyridinol

Dates

Last modified: 08-15-2023

Explore Compound Types